molecular formula C9H9Cl2IO2 B13991699 1,5-Dichloro-3-ethoxymethoxy-2-iodobenzene CAS No. 1028332-20-8

1,5-Dichloro-3-ethoxymethoxy-2-iodobenzene

Katalognummer: B13991699
CAS-Nummer: 1028332-20-8
Molekulargewicht: 346.97 g/mol
InChI-Schlüssel: PCBJCXWCKDHXQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Dichloro-3-ethoxymethoxy-2-iodobenzene: is an organic compound with the molecular formula C9H9Cl2IO2 and a molecular weight of 346.98 g/mol . This compound is characterized by the presence of chlorine, iodine, and ethoxymethoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,5-Dichloro-3-ethoxymethoxy-2-iodobenzene can be synthesized through a multi-step process involving the introduction of chlorine, iodine, and ethoxymethoxy groups onto a benzene ring. The synthesis typically involves:

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques like recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 1,5-Dichloro-3-ethoxymethoxy-2-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes .

Wissenschaftliche Forschungsanwendungen

1,5-Dichloro-3-ethoxymethoxy-2-iodobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,5-Dichloro-3-ethoxymethoxy-2-iodobenzene involves its interaction with molecular targets and pathways. The compound can act as a halogenating agent, introducing halogen atoms into other molecules. It can also participate in various chemical reactions, leading to the formation of new compounds with different properties .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1,5-Dichloro-3-ethoxymethoxy-2-iodobenzene is unique due to the presence of the ethoxymethoxy group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the development of complex organic molecules and materials .

Eigenschaften

CAS-Nummer

1028332-20-8

Molekularformel

C9H9Cl2IO2

Molekulargewicht

346.97 g/mol

IUPAC-Name

1,5-dichloro-3-(ethoxymethoxy)-2-iodobenzene

InChI

InChI=1S/C9H9Cl2IO2/c1-2-13-5-14-8-4-6(10)3-7(11)9(8)12/h3-4H,2,5H2,1H3

InChI-Schlüssel

PCBJCXWCKDHXQC-UHFFFAOYSA-N

Kanonische SMILES

CCOCOC1=C(C(=CC(=C1)Cl)Cl)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.